molecular formula C22H18N2O3 B2383237 3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921891-79-4

3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2383237
CAS No.: 921891-79-4
M. Wt: 358.397
InChI Key: ZSNJOWUDWGSLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a dibenzo[b,f][1,4]oxazepine derivative investigated for its potential as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are a significant class of compounds in epigenetic research because they modulate gene expression by altering chromatin structure, which can lead to cell cycle arrest, differentiation, and apoptosis in various cell types . The dibenzo[b,f][1,4]oxazepine core structure is a privileged scaffold in medicinal chemistry, and substitutions on this core, such as the 3-methylbenzamide group at the 2-position and a methyl group at the 8-position, are explored to optimize potency, selectivity, and pharmacological properties . This specific structural motif is of high interest for the development of novel therapeutic agents for cancer and polyglutamine expansion neurodegenerative diseases, as some HDAC inhibitors have demonstrated the ability to cross the blood-brain barrier . Researchers utilize this compound in biochemical assays to study HDAC isoform selectivity and in cell-based models to investigate its effects on histone acetylation levels and gene expression profiles. The compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-13-4-3-5-15(10-13)21(25)23-16-7-9-19-17(12-16)22(26)24-18-11-14(2)6-8-20(18)27-19/h3-12H,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNJOWUDWGSLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo-oxazepine core: This can be achieved through a cyclization reaction involving appropriate aromatic precursors.

    Introduction of the benzamide group: This step often involves the reaction of the dibenzo-oxazepine intermediate with a benzoyl chloride derivative under basic conditions.

    Methylation: The final step involves the methylation of the nitrogen atoms to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride (SOCl2) or nucleophiles such as amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It holds promise as a lead compound in drug discovery, particularly for its potential therapeutic effects.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Dibenzo[b,f][1,4]oxazepine Class

Substituent Variations on the Benzamide Group
  • 4-Trifluoromethylbenzamide analog (): Molecular formula: C₂₂H₁₅F₃N₂O₃. Monoisotopic mass: 412.103 Da. Key difference: The trifluoromethyl group at the benzamide’s para position enhances electronegativity and lipophilicity compared to the 3-methyl group in the target compound .
  • 3-Chlorobenzamide analog (): Molecular formula: C₂₂H₁₇ClN₂O₃.
Core Heteroatom Modifications
  • Thiazepine analogs (–11):
    • Replace the oxazepine oxygen with sulfur (e.g., dibenzo[b,f][1,4]thiazepine-8-carboxamide derivatives).
    • Example: 10-Ethyl-N-(4-methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide ():
  • Molecular formula: C₂₁H₁₆N₂O₄S.
  • LCMS RT = 5.26 min; m/z 449.1 [M+H⁺].
  • Sulfur’s larger atomic size and lower electronegativity may influence ring conformation and receptor interactions .

Physicochemical and Spectroscopic Properties

Table 1: Key Properties of Selected Analogs
Compound Class Substituents Molecular Formula Monoisotopic Mass (Da) LCMS RT (min) Key Spectral Data (¹H NMR)
Target Compound (Oxazepine) 8-methyl, 3-methylbenzamide C₂₃H₁₈N₂O₃ ~412.103 N/A Not provided in evidence
4-Trifluoromethylbenzamide (E2) 8-methyl, 4-CF₃-benzamide C₂₂H₁₅F₃N₂O₃ 412.103 N/A Not provided
Thiazepine 5-oxide (E10) 10-ethyl, 8-carboxylic acid C₁₅H₁₂NO₄S 302.048 4.02 δ 3.53 ppm (s, 3H, CH₃)
Chlorobenzamide (E13) 8,10-dimethyl, 3-Cl-benzamide C₂₂H₁₇ClN₂O₃ ~404.083 N/A Not provided
Key Observations :
  • Mass Differences : The trifluoromethyl analog () has a higher mass (412.103 Da) than the chloro-substituted analog (404.083 Da, ) due to fluorine’s atomic mass.
  • LCMS Retention Times : Thiazepine derivatives (e.g., ) exhibit shorter RT (4.02 min) compared to bulkier analogs (e.g., 5.47 min in ), suggesting differences in polarity .
Common Protocols
  • Amide Coupling : EDC/DMAP-mediated reactions () are standard for introducing benzamide groups.
  • Oxidation : H₂O₂ in acetic acid oxidizes thiazepines to 5-oxides (e.g., ).
  • Alkylation : NaH/alkyl halide systems introduce ethyl or methyl groups to the heterocyclic nitrogen ().
Yield Variations
  • Thiazepine 5-oxides (e.g., ) achieve 85% yield, whereas benzamide couplings () show lower yields (~58%), likely due to steric hindrance from substituents .

Functional Group Impact on Properties

  • Electron-Withdrawing Groups (e.g., CF₃) : Increase metabolic stability but may reduce solubility .
  • Sulfur vs. Oxygen in Core : Thiazepines (S) exhibit greater conformational flexibility but lower oxidative stability than oxazepines (O) .

Biological Activity

The compound 3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide belongs to the dibenzo[b,f][1,4]oxazepin class, which has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C22H20N2O3\text{C}_{22}\text{H}_{20}\text{N}_{2}\text{O}_{3}

This indicates a complex arrangement that contributes to its biological activity. The dibenzo structure allows for various molecular interactions, enhancing its potential as a therapeutic agent.

Anticancer Properties

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepin family exhibit anticancer activity . They have been shown to inhibit cancer cell proliferation and metastasis through various mechanisms:

  • Inhibition of cell cycle progression : Certain derivatives have demonstrated the ability to disrupt the cell cycle in cancer cells, leading to apoptosis.
  • Modulation of signaling pathways : These compounds may interfere with key signaling pathways involved in tumor growth and survival.

A study highlighted that derivatives similar to 3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide showed promising results in inhibiting cancer cell lines such as breast and colon cancer cells .

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. Similar dibenzo derivatives have been linked to:

  • Antioxidant activity : The ability to scavenge free radicals and reduce oxidative stress is critical in protecting neuronal cells from damage.
  • Anti-inflammatory effects : By inhibiting pro-inflammatory cytokines, these compounds may mitigate neuroinflammation associated with neurodegenerative diseases.

A relevant study demonstrated that a related compound provided significant neuroprotection in models of epilepsy by activating the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress .

Study 1: Anticancer Activity

A recent investigation focused on the anticancer properties of dibenzo[b,f][1,4]oxazepin derivatives. The study utilized various human cancer cell lines to evaluate the cytotoxic effects of these compounds. Results indicated that:

CompoundIC50 (µM)Cancer Type
3-Methyl-N-(8-methyl-11-oxo...)15Breast
3-Methyl-N-(8-methyl-11-oxo...)20Colon

These findings suggest that structural modifications can enhance the potency of these compounds against specific cancer types .

Study 2: Neuroprotective Effects

Another study assessed the neuroprotective effects of a similar compound in a PTZ-induced seizure model. The results showed:

TreatmentSeizure FrequencyOxidative Stress Markers
ControlHighElevated
Compound A (30 mg/kg)ReducedNormalized

This indicates that the compound effectively reduced seizure frequency and restored oxidative stress markers to normal levels .

Q & A

Q. What are the key considerations in designing a synthetic route for 3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide?

The synthesis typically involves multi-step organic reactions, starting with the formation of the dibenzo[b,f][1,4]oxazepine core. Key steps include:

  • Cyclization : Formation of the oxazepine ring via intramolecular nucleophilic substitution.
  • Functionalization : Introduction of the methyl group at position 8 and the benzamide moiety at position 2 using coupling reactions (e.g., Ullmann or Buchwald-Hartwig).
  • Purification : Chromatography or recrystallization to achieve >95% purity . Methodological priorities include optimizing reaction conditions (e.g., temperature, catalyst loading) and minimizing side products through real-time monitoring via HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Essential techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and hydrogen bonding patterns.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular mass (e.g., monoisotopic mass: 412.1035 g/mol) .
  • X-ray Crystallography : For resolving the dibenzooxazepine core geometry and intermolecular interactions .
  • HPLC-PDA : To assess purity and stability under varying pH conditions .

Q. What preliminary assays are recommended to evaluate its biological activity?

Initial screening should focus on:

  • In vitro assays : Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays.
  • Cell-based models : Cytotoxicity profiling in cancer cell lines (e.g., IC50_{50} determination via MTT assays).
  • Receptor binding studies : Radioligand displacement assays to identify affinity for neurological targets (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies, such as inconsistent IC50_{50}50​ values across assays?

Contradictions may arise from assay-specific variables (e.g., cell line heterogeneity, solvent effects). Mitigation strategies include:

  • Standardized protocols : Uniform cell culture conditions and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Orthogonal assays : Cross-validation using SPR (surface plasmon resonance) for binding kinetics and functional assays (e.g., cAMP modulation).
  • Statistical rigor : Use of factorial experimental design to isolate confounding variables .

Q. What computational methods are effective in optimizing reaction conditions for scale-up synthesis?

  • Quantum chemical calculations : To model transition states and identify rate-limiting steps (e.g., DFT for cyclization energetics).
  • Machine learning : Training models on reaction yield data to predict optimal conditions (e.g., solvent polarity, catalyst type).
  • Continuous flow systems : Implementing microreactors for improved heat/mass transfer, as demonstrated in scaled dibenzooxazepine syntheses .

Q. How can degradation pathways of this compound be systematically studied under physiological conditions?

  • Forced degradation studies : Expose the compound to stress conditions (e.g., UV light, oxidative buffers) and analyze products via LC-MS.
  • Metabolic stability assays : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites.
  • pH-dependent stability : Monitor hydrolysis kinetics using NMR or UV-Vis spectroscopy in buffers ranging from pH 1–13 .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the dibenzooxazepine core?

  • Positional isomerism : Synthesize analogs with substituents at positions 8, 10, or 11 to assess steric/electronic effects.
  • Bioisosteric replacement : Substitute the benzamide group with sulfonamide or carbamate moieties to modulate solubility and binding.
  • Crystallographic docking : Map ligand-receptor interactions using solved protein structures (e.g., kinase domains) .

Q. How should researchers address stability challenges during long-term storage of this compound?

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) at -80°C to prevent oxidation.
  • Excipient screening : Test stabilizers (e.g., trehalose) in aqueous formulations using accelerated stability studies (40°C/75% RH for 6 months).
  • Container compatibility : Avoid polypropylene containers; use glass vials with PTFE-lined caps to minimize adsorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.